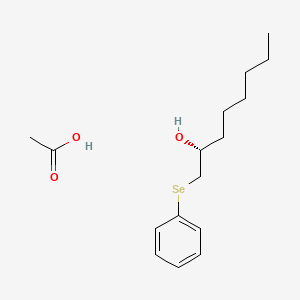
Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol (1/1) is an organic compound that features a phenylselanyl group attached to an octanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol typically involves the reaction of a phenylselanyl reagent with an octanol derivative. Common synthetic routes may include:
Nucleophilic substitution reactions: where a phenylselanyl halide reacts with an octanol derivative under basic conditions.
Oxidation-reduction reactions: involving the reduction of a phenylselanyl oxide to the corresponding phenylselanyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol can undergo various chemical reactions, including:
Oxidation: where the phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: where the compound can be reduced to form simpler alcohol derivatives.
Substitution: where the phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: such as halides or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: as a reagent or intermediate in organic synthesis.
Biology: for studying the effects of phenylselanyl compounds on biological systems.
potential therapeutic applications due to its unique chemical properties.Industry: as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylselanyl group could play a role in modulating the activity of these targets, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylselanyl alcohols: compounds with similar structures but different alkyl chains.
Selenoethers: compounds where selenium is bonded to two carbon atoms.
Selenides: simpler selenium-containing compounds.
Uniqueness
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol is unique due to its specific combination of a phenylselanyl group and an octanol backbone. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
834882-71-2 |
|---|---|
Molekularformel |
C16H26O3Se |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
acetic acid;(2R)-1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI-Schlüssel |
LJOYBRNFIXWRHX-BTQNPOSSSA-N |
Isomerische SMILES |
CCCCCC[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Kanonische SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



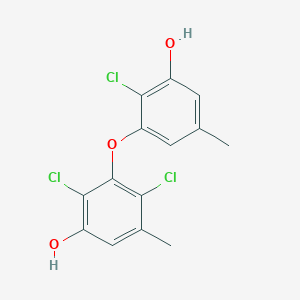
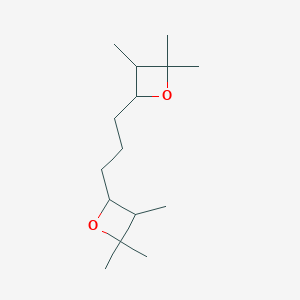
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)


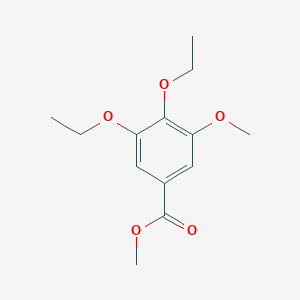
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

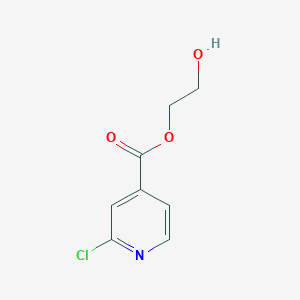
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)

